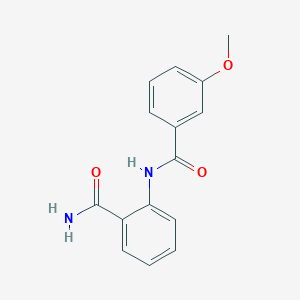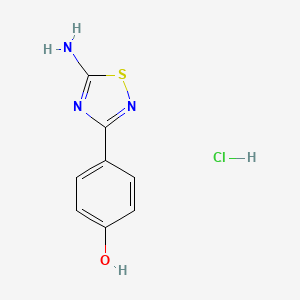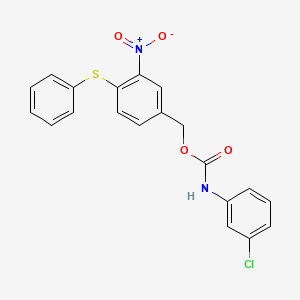
Ellagic acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ellagic acid dihydrate is a naturally occurring polyphenolic compound found in various fruits and vegetables, such as pomegranates, strawberries, raspberries, and walnuts . It is known for its potent antioxidant properties and has been studied for its potential anti-carcinogenic, anti-mutagenic, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ellagic acid dihydrate can be synthesized through the hydrolysis of ellagitannins, which are complex polyphenolic compounds found in certain plants . The hydrolysis process involves breaking down the ester bonds in ellagitannins under acidic or alkaline conditions, yielding ellagic acid . The reaction conditions typically include the use of hydrochloric acid or sodium hydroxide as catalysts, with the reaction being carried out at elevated temperatures to facilitate the breakdown of the ester bonds .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant materials using solvents such as ethanol or methanol . The extraction process involves grinding the plant material, followed by solvent extraction and purification steps to isolate the this compound. The purified compound is then crystallized to obtain the dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Ellagic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Ellagic acid can be oxidized to form quinones, which are compounds with potent biological activities.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the chemical reactions of this compound include various quinones, reduced forms of ellagic acid, and substituted derivatives . These products have been studied for their potential biological activities and applications in different fields .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ellagic acid dihydrate involves its ability to scavenge free radicals and inhibit oxidative stress . It acts as an antioxidant by donating electrons to neutralize reactive oxygen species, thereby preventing cellular damage . Additionally, this compound modulates various molecular targets and pathways, including the inhibition of casein kinase II and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
Ellagic acid dihydrate is often compared with other polyphenolic compounds, such as quercetin and resveratrol, due to their similar antioxidant properties .
Quercetin: Like ellagic acid, quercetin is a potent antioxidant and has been studied for its anti-inflammatory and anti-carcinogenic effects.
Resveratrol: Resveratrol is another polyphenolic compound known for its antioxidant and anti-aging properties.
Similar Compounds
- Quercetin
- Resveratrol
- Gallic acid
- Tannic acid
This compound stands out due to its unique chemical structure and diverse biological activities, making it a valuable compound for various scientific research and industrial applications .
Propriétés
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCRIPMALGRJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine](/img/structure/B2655434.png)
![Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2655435.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)
![4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655439.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2655441.png)

![Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate](/img/structure/B2655444.png)


![4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2655450.png)

![N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2655453.png)
